molecular formula C10H10F2N2O2 B12985989 (R)-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine

(R)-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine

Cat. No.: B12985989
M. Wt: 228.20 g/mol
InChI Key: BQZNITCDQGBXJX-SECBINFHSA-N
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Description

®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a difluoro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-nitrobenzene and ®-pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Substitution: The pyrrolidine ring can be functionalized at different positions using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids.

Medicine

In medicine, ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,4-Difluorophenyl)pyrrolidine: Lacks the nitro group, which may affect its reactivity and biological activity.

    ®-2-(2,4-Difluoro-5-methylphenyl)pyrrolidine: Contains a methyl group instead of a nitro group, which could influence its chemical properties.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

(2R)-2-(2,4-difluoro-5-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10F2N2O2/c11-7-5-8(12)10(14(15)16)4-6(7)9-2-1-3-13-9/h4-5,9,13H,1-3H2/t9-/m1/s1

InChI Key

BQZNITCDQGBXJX-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2F)F)[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2F)F)[N+](=O)[O-]

Origin of Product

United States

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